N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine
Description
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(11-8-9-11)17-15-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11H,3,5,7-9H2/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOVITDCRASAHU-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3CC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3CC3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331285 | |
| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383148-86-5 | |
| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine typically involves the reaction of cyclopropylcarbonyl chloride with 3,4-dihydro-1(2H)-naphthalenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyclopropylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products with nucleophiles replacing the cyclopropylcarbonyl group.
Scientific Research Applications
N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Challenges
- Reactivity : The ester group in the target compound may render it prone to hydrolysis under acidic or basic conditions, necessitating stability studies .
- Biological Activity : Cyclopropyl groups are associated with improved metabolic stability in drug candidates, as seen in VEGFR inhibitors () . However, the target compound’s activity remains unverified.
- Green Chemistry : Simplified synthetic routes (e.g., telescoped processes in ) could reduce waste and improve scalability for the target compound .
Biological Activity
N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine, with the CAS number 383148-86-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.28 g/mol
- Structure : The compound features a cyclopropylcarbonyl group linked to a naphthalene derivative, suggesting potential interactions with biological targets due to its structural complexity.
The biological activity of this compound is primarily evaluated through its effects on various cellular processes. Research indicates that compounds with similar structures often exhibit:
- Cytotoxicity : Inducing apoptosis in cancer cells.
- Antimicrobial Activity : Potential effects against bacterial strains.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of naphthalene derivatives on cancer cell lines. For instance, compounds related to this compound have shown promising results against:
These results indicate that the compound may be more effective against certain types of cancer cells, suggesting a selective mechanism of action.
Case Studies
- Apoptosis Induction : A study demonstrated that derivatives similar to this compound induced apoptosis in MDA-MB-231 cells through caspase activation and mitochondrial dysfunction . This pathway is critical for developing anticancer therapies.
- Antimicrobial Activity : Another investigation into the antimicrobial properties of naphthalene derivatives found that they exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the cyclopropylcarbonyl moiety and naphthalene scaffold can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased cytotoxicity |
| Alteration in carbon chain length | Enhanced selectivity |
| Hydroxyl group introduction | Improved solubility |
These modifications can lead to more potent analogs with better pharmacokinetic profiles.
Q & A
Q. What are the established synthetic protocols for N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine, and how are intermediates characterized?
Synthetic routes often involve multi-step processes, including cyclopropane functionalization and tetralin ring formation. For example, intermediates like N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine can be prepared via condensation of tetralone derivatives with cyclopropylcarbonyl chloride under acidic conditions . Key intermediates are validated using 1H/13C NMR (e.g., δ 8.21–8.19 ppm for aromatic protons) and HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems, retention times 11.2–17.2 min) to confirm purity and structural integrity .
Q. How are spectroscopic techniques employed to resolve structural ambiguities in this compound?
- NMR : Aromatic protons in the naphthalenyliden moiety are typically observed at δ 7.45–8.21 ppm, while cyclopropyl carbonyl groups resonate at δ 1.2–1.8 ppm (cyclopropyl CH2) and δ 2.1–2.4 ppm (carbonyl adjacent) .
- HRMS : Exact mass analysis (e.g., m/z 276.1741 [M+H]+) confirms molecular formula alignment and detects isotopic patterns for halogenated derivatives .
Advanced Research Questions
Q. How can stereoselective synthesis of the naphthalenylidenamine scaffold be achieved?
Stereoselectivity is critical for bioactive derivatives. Catalytic asymmetric reductions (e.g., using chiral catalysts like CuBr with cesium carbonate) or kinetic resolution via chiral HPLC can yield enantiomerically pure forms. For example, stereoselective reduction of ketone intermediates (e.g., tetralone derivatives) with NaBH4 in THF at −20°C achieves >90% diastereomeric excess . Computational modeling (e.g., DFT calculations) may guide catalyst selection to optimize stereochemical outcomes .
Q. What strategies are effective for process optimization in large-scale synthesis?
- Telescoped Processes : Combining steps (e.g., imine formation and cyclization) reduces isolation of unstable intermediates. For sertraline-related analogs, telescoping reduced waste (E-factor < 5) and improved yield (71% vs. 58% in stepwise synthesis) .
- Green Solvents : Replacing dichloromethane with ethanol or 2-MeTHF enhances sustainability without compromising yield (e.g., 70% yield in ethanol vs. 65% in DCM) .
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) into serotonin transporter (SERT) models predicts binding affinity, leveraging structural analogs like sertraline (ΔG ≈ −9.5 kcal/mol) .
- QSAR Models : Regression analysis of substituent effects (e.g., logP, Hammett σ) on IC50 values identifies pharmacophores. For example, electron-withdrawing groups (e.g., Cl) at the 3,4-position enhance binding by 30% .
Q. How are contradictions in experimental data (e.g., conflicting NMR shifts) resolved?
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring-flipping in tetralin derivatives) by cooling samples to −40°C .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., diastereotopic protons in cyclopropyl groups) through spin-spin coupling and spatial correlations .
Methodological Guidance
Q. What analytical workflows are recommended for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
